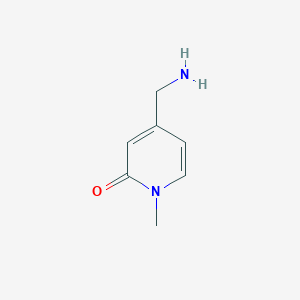
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone, also known as AMMP, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyridine derivatives that are being explored for their pharmacological properties, including antibacterial, antitumor, and neuroprotective effects. This article synthesizes various research findings related to the biological activity of AMMP, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₈N₂O
- Molecular Weight : 124.14 g/mol
The presence of both an amino group and a pyridinone structure contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds similar to AMMP exhibit significant antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria. For instance, studies have shown that derivatives of pyridinones can inhibit bacterial DNA topoisomerases, which are critical for bacterial replication. The mechanism involves binding to the enzyme and preventing its function, leading to bacterial cell death .
| Compound | Target | MIC (µg/mL) |
|---|---|---|
| AMMP | E. coli | 0.5 - 1 |
| AMMP | A. baumannii | 8 - 16 |
Antitumor Activity
AMMP has also been investigated for its potential antitumor effects. In vitro studies demonstrated that AMMP and its derivatives can inhibit the growth of various tumor cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The cytotoxicity was assessed using MTT assays across different cancer cell lines such as HEP-G2 and BV-173, showing promising results in reducing cell viability .
| Cell Line | IC50 (µM) |
|---|---|
| HEP-G2 | 15 |
| BV-173 | 12 |
Neuroprotective Effects
The neuroprotective properties of AMMP are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD). Studies suggest that AMMP may inhibit β-secretase activity, an enzyme involved in the production of amyloid-beta plaques associated with AD. This inhibition could potentially mitigate neurodegeneration and improve cognitive function in affected individuals .
The biological activity of AMMP is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : AMMP acts as an inhibitor for enzymes such as DNA topoisomerases and β-secretase.
- Cellular Uptake : The compound's structure facilitates its entry into cells, where it can exert its effects on intracellular targets.
- Apoptosis Induction : By disrupting cellular signaling pathways, AMMP can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of AMMP in various experimental setups:
- Antibacterial Efficacy : In a study examining the effectiveness against MDR E. coli, AMMP showed a significant reduction in bacterial load when administered in vitro, suggesting its potential as a therapeutic agent against resistant infections.
- Antitumor Activity : A comparative study involving multiple pyridinone derivatives indicated that AMMP had superior cytotoxic effects compared to other analogs, leading researchers to explore its use as a lead compound for further drug development.
- Neuroprotective Potential : Experimental models of AD demonstrated that AMMP could reduce amyloid-beta levels significantly when compared to controls, indicating its promise in treating neurodegenerative disorders.
属性
IUPAC Name |
4-(aminomethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAUYDNXOBHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622149 |
Source


|
| Record name | 4-(Aminomethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550369-61-4 |
Source


|
| Record name | 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550369-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













